![molecular formula C12H12N2O3 B2991236 5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole CAS No. 144797-44-4](/img/structure/B2991236.png)
5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole is a complex organic compound that features an oxadiazole ring, a phenyl group, and an epoxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common route includes the reaction of 4-hydroxybenzaldehyde with epichlorohydrin to form 4-(oxiran-2-ylmethoxy)benzaldehyde. This intermediate is then reacted with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include considerations for cost, yield, and safety, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide ring can yield diols, while reduction of the oxadiazole ring can produce amines or other reduced derivatives.
Scientific Research Applications
5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole involves its interaction with various molecular targets. The epoxide moiety can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzymes or the modification of proteins, affecting cellular processes. The oxadiazole ring can also interact with specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(oxiran-2-ylmethoxy)benzenepropanoic acid: Similar structure with an epoxide and phenyl group.
2,2’-Methylenebis(phenyleneoxymethylene)bisoxirane: Contains two epoxide groups and a phenyl linkage.
Methyl 3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate: Another compound with an epoxide and phenyl group, but with a different functional group.
Uniqueness
5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-13-12(14-17-8)9-2-4-10(5-3-9)15-6-11-7-16-11/h2-5,11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQOSRQYKACETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)OCC3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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